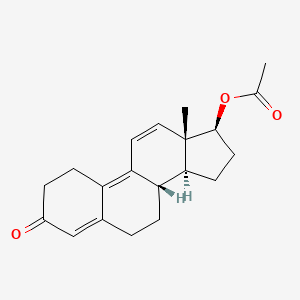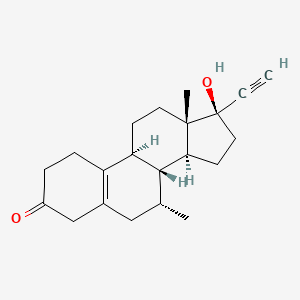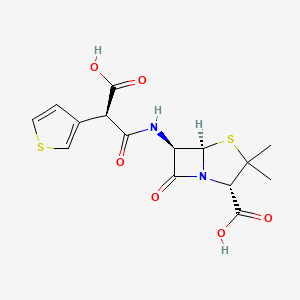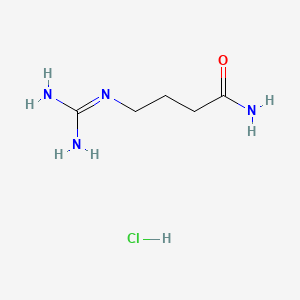
Acetato de trenbolona
Descripción general
Descripción
El acetato de trenbolona es un andrógeno sintético y un esteroide anabólico que se utiliza ampliamente en medicina veterinaria para promover el crecimiento muscular en el ganado, particularmente en el ganado bovino . Es un derivado de la testosterona y tiene potentes efectos anabólicos y androgénicos, lo que lo convierte en una opción popular para mejorar la masa muscular y el rendimiento .
Aplicaciones Científicas De Investigación
El acetato de trenbolona tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El acetato de trenbolona actúa sobre el receptor de andrógenos para estimular los efectos anabólicos y androgénicos . Aumenta la síntesis de proteínas y la retención de nitrógeno en los músculos, lo que lleva a un mayor crecimiento muscular y fuerza . El this compound también aumenta la producción de eritropoyetina, que participa en la producción de glóbulos rojos .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Trenbolone Acetate interacts with various enzymes, proteins, and other biomolecules. It is known to bind to androgen receptors, which can lead to changes in gene expression and protein synthesis . The nature of these interactions is complex and can vary depending on the specific cellular context.
Cellular Effects
Trenbolone Acetate can have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can increase protein synthesis in muscle cells, leading to increased muscle mass .
Molecular Mechanism
Trenbolone Acetate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to androgen receptors, leading to changes in gene expression that promote muscle growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trenbolone Acetate can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Trenbolone Acetate vary with different dosages in animal models. High doses can lead to severe side effects, including alterations of the cardiovascular system, liver toxicity, and a series of psychiatric effects .
Metabolic Pathways
Trenbolone Acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del acetato de trenbolona implica varios pasos clave:
Reacción de eterificación: Se agregan metanol, cloruro de acetilo y esteroide estrogénico-4,9-dieno-3,17-diona a un tanque de reacción, se agitan y se regula el pH.
Reacción de reducción: Se agrega borohidruro de potasio, se agita y se regula el pH.
Reacción de hidrólisis: Se agrega metanol y ácido clorhídrico, se regula el pH y la mezcla se concentra.
Reacción de deshidrogenación: Se utiliza diclorometano para enjuagar el producto, y se agrega DDQ (2,3-dicloro-5,6-diciano-1,4-benzoquinona).
Reacción de acilación: Se agregan benceno y piridina, seguidos de trenbolona y 4-DMAP (4-dimetilaminopiridina).
Métodos de producción industrial
La producción industrial del this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final generalmente se formula en gránulos para uso veterinario .
Análisis De Reacciones Químicas
Tipos de reacciones
El acetato de trenbolona se somete a varias reacciones químicas, que incluyen:
Oxidación: El this compound puede oxidarse para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden convertir el this compound en su forma activa, trenbolona.
Sustitución: Las reacciones de sustitución pueden modificar los grupos funcionales en la molécula de this compound.
Reactivos y condiciones comunes
Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Agentes reductores: El borohidruro de potasio y el hidruro de aluminio y litio se utilizan comúnmente como agentes reductores.
Solventes: El diclorometano, el metanol y el benceno se utilizan con frecuencia como solventes en estas reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de trenbolona, que pueden tener diferentes actividades biológicas .
Comparación Con Compuestos Similares
Compuestos similares
Enantato de trenbolona: Otro éster de trenbolona con una vida media más larga en comparación con el acetato de trenbolona.
Testosterona: Un andrógeno natural con efectos anabólicos y androgénicos similares, pero una potencia menor en comparación con el this compound.
Nandrolona: Un esteroide anabólico con efectos similares, pero una estructura química y propiedades diferentes.
Singularidad
El this compound es único debido a su alta potencia y corta vida media, lo que lo hace efectivo para el crecimiento muscular rápido y la mejora del rendimiento . Su fuerte afinidad de unión al receptor de andrógenos y resistencia a la aromatización (conversión a estrógeno) lo distinguen aún más de otros esteroides anabólicos .
Propiedades
IUPAC Name |
(13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h9-11,17-19H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRJPMODSSEAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860068 | |
| Record name | 3-Oxoestra-4,9,11-trien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate](/img/structure/B1683162.png)



